D-Biotin Dimer Acid

Descripción

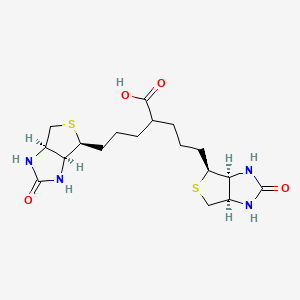

Structure

3D Structure

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4S2/c23-16(24)9(3-1-5-12-14-10(7-27-12)19-17(25)21-14)4-2-6-13-15-11(8-28-13)20-18(26)22-15/h9-15H,1-8H2,(H,23,24)(H2,19,21,25)(H2,20,22,26)/t10-,11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCAVQWGAJQDNB-LZXPERKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCC(CCCC3C4C(CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCC(CCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747149 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163708-46-0 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-{3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Biotin Dimer Acid: A Comprehensive Technical Guide for Advanced Research and Development

This guide provides an in-depth exploration of D-Biotin Dimer Acid, a molecule of significant interest in the fields of biochemistry and pharmaceutical sciences. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical properties, synthesis, characterization, and strategic applications of this biotin derivative. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower innovative research and development.

Core Molecular Attributes of D-Biotin Dimer Acid

D-Biotin Dimer Acid, systematically named 5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid, is recognized as a key impurity in the synthesis of D-Biotin.[1] Its structure, comprising two biotin moieties linked by a dicarboxylic acid backbone, presents unique opportunities for its application as a bivalent linker and a building block in complex molecular architectures.

A precise understanding of its fundamental properties is critical for its effective utilization in experimental design. The following table summarizes the key molecular and physical data for D-Biotin Dimer Acid.

| Property | Value | Source(s) |

| CAS Number | 1163708-46-0 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₁₈H₂₈N₄O₄S₂ | [3][5][6] |

| Molecular Weight | 428.57 g/mol | [3][5][7][8] |

| Alternate Molecular Weights Reported | 428.155 g/mol , 428.58 g/mol , 428.5693 g/mol | [2][4][6] |

| Synonyms | Biotin EP Impurity A | [1][3] |

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of D-Biotin Dimer Acid is intrinsically linked to the manufacturing process of D-Biotin itself, often arising as a byproduct.[1] While proprietary industrial synthesis routes are not publicly detailed, a conceptual understanding can be derived from the known chemistry of biotin synthesis. The formation of the dimer likely occurs through side reactions involving the valeric acid side chain of biotin.

A generalized laboratory-scale purification protocol for isolating D-Biotin Dimer Acid from a mixture containing D-Biotin and other synthesis-related impurities is presented below. The logic behind this multi-step process is to leverage the differential physicochemical properties of the components, such as polarity and solubility, to achieve high purity.

Experimental Protocol: Purification of D-Biotin Dimer Acid by Preparative HPLC

-

Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as a mixture of dimethyl sulfoxide (DMSO) and water. The choice of solvent is critical to ensure complete dissolution of all components for accurate separation.

-

Column Selection and Equilibration: Employ a reversed-phase C18 column for preparative High-Performance Liquid Chromatography (HPLC). The C18 stationary phase provides excellent separation for molecules with varying hydrophobic character. Equilibrate the column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid) for a sufficient duration to ensure a stable baseline. The acidic modifier improves peak shape and resolution.

-

Gradient Elution: Develop a linear gradient elution method. A typical gradient might start with a low percentage of organic solvent (e.g., acetonitrile or methanol) and gradually increase to a higher concentration. This gradient allows for the sequential elution of compounds based on their polarity, with the more polar D-Biotin eluting earlier than the less polar D-Biotin Dimer Acid.

-

Fraction Collection: Monitor the column effluent using a UV detector (typically at 210-230 nm). Collect fractions corresponding to the peak of interest, which is expected to have a longer retention time than D-Biotin due to its larger size and increased hydrophobicity.

-

Purity Analysis and Solvent Removal: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by lyophilization) to obtain the purified D-Biotin Dimer Acid.

Caption: A generalized workflow for the purification of D-Biotin Dimer Acid.

Structural Characterization and Validation

To ensure the identity and purity of the isolated D-Biotin Dimer Acid, a suite of analytical techniques should be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

-

High-Performance Liquid Chromatography (HPLC): As a primary tool for purity assessment, HPLC coupled with a UV or mass spectrometry detector can quantify the purity of the final product and confirm the absence of starting materials and other impurities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of D-Biotin Dimer Acid. The experimentally determined mass should match the theoretical mass of C₁₈H₂₈N₄O₄S₂ within a narrow tolerance (typically < 5 ppm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The resulting spectra serve as a definitive fingerprint of the D-Biotin Dimer Acid structure.

Applications in Drug Development and Bivalent Ligand Design

The dimeric nature of D-Biotin Dimer Acid opens up intriguing possibilities in drug development, particularly in the realm of targeted therapies and the design of bivalent ligands.

Bivalent Ligands for Enhanced Avidity

Biotin exhibits an exceptionally high affinity for the proteins avidin and streptavidin.[9][10] This interaction is a cornerstone of numerous biotechnological applications. D-Biotin Dimer Acid, with its two biotin moieties, can function as a bivalent ligand. This bivalency can lead to a significant increase in the apparent binding affinity (avidity) to surfaces or molecules functionalized with multiple avidin or streptavidin units. This principle is fundamental in designing highly sensitive diagnostic assays and targeted drug delivery systems.

Caption: Bivalent binding of D-Biotin Dimer Acid to two avidin/streptavidin molecules.

A Scaffold for Drug Conjugation

The carboxylic acid group of D-Biotin Dimer Acid provides a convenient handle for chemical modification and conjugation to therapeutic agents, imaging agents, or nanoparticles.[11] By conjugating a payload to this dimer, researchers can create constructs that leverage the bivalent biotin-avidin interaction for targeted delivery. This strategy is particularly relevant in cancer therapy, where biotin receptors are often overexpressed on the surface of tumor cells.[11]

The general workflow for such a conjugation is outlined below:

-

Activation of the Carboxylic Acid: The carboxylic acid group of D-Biotin Dimer Acid is activated, typically using carbodiimide chemistry (e.g., with EDC and NHS), to form a more reactive intermediate.

-

Coupling to the Payload: The activated D-Biotin Dimer Acid is then reacted with a nucleophilic group (e.g., a primary amine) on the payload molecule to form a stable amide bond.

-

Purification of the Conjugate: The resulting conjugate is purified to remove unreacted starting materials and byproducts, often using size-exclusion chromatography or dialysis.

Conclusion and Future Perspectives

D-Biotin Dimer Acid, while technically an impurity, possesses a unique molecular architecture that makes it a valuable tool for researchers in drug development and biotechnology. Its bivalent nature and the presence of a modifiable carboxylic acid group provide a versatile platform for creating high-avidity binding agents and targeted delivery systems. As the demand for more specific and potent therapeutic and diagnostic agents grows, the strategic application of molecules like D-Biotin Dimer Acid will undoubtedly continue to expand, offering innovative solutions to complex biological challenges.

References

-

1163708-46-0 | D-Biotin Dimer Acid. AA Blocks. [Link]

-

Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. Taylor & Francis. [Link]

-

Biotin's Lessons in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Biotin's Lessons in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. D-Biotin DiMer Acid | 1163708-46-0 [chemicalbook.com]

- 2. D-Biotin Dimer Acid | CAS 1163708-46-0 | LGC Standards [lgcstandards.com]

- 3. clearsynth.com [clearsynth.com]

- 4. D-Biotin Dimer Acid | 1163708-46-0 [sigmaaldrich.com]

- 5. D-Biotin Dimer Acid | CAS 1163708-46-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. aablocks.com [aablocks.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

Physical and chemical properties of D-Biotin Dimer Acid

An In-Depth Technical Guide to the Physical and Chemical Properties of D-Biotin Dimer Acid

This guide provides a comprehensive technical overview of D-Biotin Dimer Acid, a key molecule in biotechnology and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical characterization, and advanced applications of this bivalent biotin derivative.

Introduction: Defining D-Biotin Dimer Acid

D-Biotin Dimer Acid, systematically known as 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-2-(3-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)propyl)pentanoic acid, is a unique molecule comprising two D-Biotin units covalently linked together. It is recognized in pharmacopeial contexts as "Biotin EP Impurity A," indicating its presence as a byproduct in the industrial synthesis of D-Biotin.[1][2] However, its distinct bivalent structure has made it a valuable tool in its own right for applications requiring the cross-linking or oligomerization of avidin and streptavidin systems. This guide will explore the properties that enable its use as a high-purity standard and a functional research chemical.

Physicochemical Properties

The physical characteristics of D-Biotin Dimer Acid are foundational to its handling, formulation, and application. Key quantitative data are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 1163708-46-0 | [1][3][4] |

| Molecular Formula | C₁₈H₂₈N₄O₄S₂ | [2][3][4] |

| Molecular Weight | 428.57 g/mol | [2][3][4] |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [3] |

| Melting Point | Not Available (N.A.) | [3] |

| Storage | 2-8°C | [3] |

Expert Insights on Physicochemical Properties:

-

Solubility: The molecule's solubility in polar organic solvents like DMSO and methanol is consistent with its structure, which contains both polar (urea rings, carboxylic acid) and nonpolar (alkyl chains) regions.[3] Its solubility profile is distinct from monomeric D-Biotin, which exhibits limited solubility in water (approx. 22 mg/100 mL) that increases significantly in dilute alkali solutions or with heat.[5][6][7] This is due to the deprotonation of the carboxylic acid group. Researchers should anticipate that D-Biotin Dimer Acid will exhibit similar pH-dependent solubility in aqueous systems. For creating concentrated stock solutions, DMSO is the recommended solvent.[3][8]

-

Melting Point: While a specific melting point for the dimer is not reported, the parent D-Biotin molecule has a well-defined melting range of 229-233°C, with decomposition.[5][9][10] The larger, more complex structure of the dimer may lead to a different melting behavior, but this has not been formally characterized in available literature.

Synthesis and Purification

D-Biotin Dimer Acid is primarily known as an impurity generated during the large-scale synthesis of D-Biotin.[1] Its formation likely arises from side reactions involving biotin precursors or intermediates. While specific industrial synthetic routes are proprietary, a conceptual pathway for the deliberate laboratory synthesis can be proposed, as illustrated below. This pathway would involve the alkylation of a suitable biotin-derived intermediate.

Sources

- 1. D-Biotin DiMer Acid | 1163708-46-0 [chemicalbook.com]

- 2. Biotin EP Impurity A - SRIRAMCHEM [sriramchem.com]

- 3. allmpus.com [allmpus.com]

- 4. D-Biotin Dimer Acid | CAS 1163708-46-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. mainchem.com [mainchem.com]

- 6. One-stop Supplier of Life Science Products [servicebio.com]

- 7. D-Biotin, MP Biomedicals 500 mg | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

- 8. goldbio.com [goldbio.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. D-Biotin Bios II, Coenzyme R, Vitamin B7 or H Manufacturers, SDS [mubychem.com]

Technical Whitepaper: D-Biotin Dimer Acid

The following technical guide details the characterization, formation, and control of D-Biotin Dimer Acid (Biotin EP Impurity A), a critical process-related impurity in the manufacturing of pharmaceutical-grade Biotin (Vitamin B7).[1][2]

Structural Characterization, Formation Mechanics, and Analytical Control Strategy[1][2]

Executive Summary

In the high-purity landscape of pharmaceutical ingredients, D-Biotin Dimer Acid (CAS: 1163708-46-0) represents a significant quality attribute.[1][2] Designated as Impurity A by the European Pharmacopoeia (EP), this compound is not merely an inert byproduct; its unique "bis-biotin" structure presents specific risks in both therapeutic efficacy and downstream diagnostic applications.[1][2]

This guide provides a comprehensive technical analysis of D-Biotin Dimer Acid, moving beyond basic identification to explore the causality of its formation, its potential to disrupt streptavidin-based biotechnologies, and a self-validating HPLC protocol for its rigorous quantification.[1][2]

Molecular Architecture & Origin

To control an impurity, one must understand its genesis.[1][2] D-Biotin Dimer Acid is structurally distinct from oxidative degradants (like Biotin Sulfoxide) or biosynthetic precursors (like Desthiobiotin).[1][2]

Chemical Identity:

-

Common Name: D-Biotin Dimer Acid (Biotin EP Impurity A)[1][2][3][4][5][6]

-

IUPAC Name: 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-2-(3-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)propyl)pentanoic acid.[2][4][5]

-

Molecular Formula:

[1][4][7][8]

Structural Analysis:

Unlike a simple polymer, this impurity is a branched condensation product .[1][2] Normal D-Biotin consists of a ureido ring fused to a tetrahydrothiophene ring, with a valeric acid side chain.[1][2]

In the Dimer Acid, a second biotinyl-propyl moiety is attached to the

Formation Mechanism (The "Alpha-Attack"): The formation of Dimer Acid is mechanistically linked to the synthetic construction of the valeric acid side chain.[1][2]

-

Activation: During the chemical synthesis of biotin (e.g., via the Sternbach or Goldberg routes), the side-chain precursor often passes through an ester intermediate.[1][2]

-

Enolization: Under basic conditions, the

-proton of the ester is acidic, forming an enolate.[1][2] -

Nucleophilic Substitution: This enolate acts as a nucleophile, attacking an electrophilic intermediate (such as a halide-terminated biotin precursor intended for side-chain elongation) present in the reaction matrix.[1][2]

-

Result: Two biotin "heads" become tethered to a single carboxylic acid tail, creating the dimer.[1][2]

The "Avidin Trap": Biological & Analytical Implications

As a Senior Application Scientist, it is crucial to highlight why this impurity matters beyond regulatory compliance.

The Cross-Linking Risk:

The defining feature of Biotin is its femtomolar affinity (

-

Native Biotin: Monovalent binder. 1 Biotin : 1 Avidin pocket.[1][2]

-

Dimer Acid: Bivalent binder.[1][2] The flexible alkyl linkage allows the two biotin heads to potentially bind two separate avidin molecules or two pockets within the same tetramer.

Consequences:

-

Immunoassay Interference: In streptavidin-biotin based diagnostics, this impurity can act as a "bridge," causing non-specific aggregation of reagents or falsely elevating signal in competitive assays by altering stoichiometry.[1][2]

-

Therapeutic Consistency: In high-dose biotin therapies (e.g., for Multiple Sclerosis), the presence of a dimeric species could alter the pharmacokinetic profile or compete for transporter uptake (SMVT), although the high polarity of the dicarboxylic acid nature mitigates passive diffusion.[1][2]

Visualizing the Impurity Landscape

The following diagram illustrates the structural relationship and the chromatographic separation logic.

Figure 1: Formation pathway of D-Biotin Dimer Acid and the analytical workflow for its segregation.

Strategic Analysis: Detection & Quantification

Detecting D-Biotin Dimer Acid is challenging due to two factors:

-

Lack of Chromophores: Biotin and its impurities lack strong UV-absorbing groups (like benzene rings), necessitating detection at low wavelengths (200–210 nm).[1][2]

-

Structural Similarity: The dimer shares the same thio-ureido core, making resolution from the main peak difficult without optimized buffer pH.[1][2]

The "Phosphate Lock" Strategy: To separate the Dimer Acid (a dicarboxylic acid environment) from Biotin (monocarboxylic), we exploit the pKa differences.[1]

-

Low pH (pH 3.0): Suppresses the ionization of the carboxylic groups.[1] This maximizes the hydrophobic interaction with the C18 stationary phase.[2]

-

Result: The Dimer Acid, being significantly larger and more hydrophobic (due to the extra alkyl bridging and double ring system), will elute after the main Biotin peak (Relative Retention Time ~ 1.5 - 2.0).[1]

Experimental Protocol: Validated HPLC Method

This protocol is designed to meet the rigor of EP/USP "Related Substances" testing.

Method Principle: Reversed-Phase HPLC with UV Detection.[1][2][9]

Reagents & Equipment[1][2][9][10]

-

Instrument: HPLC with PDA/UV detector (capable of stable 200 nm monitoring).

-

Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm).[1][2] Note: End-capping is vital to reduce tailing of the amine groups in the urea ring.[1]

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Phosphoric Acid.

Gradient Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 95 | 5 | Equilibration |

| 15.0 | 70 | 30 | Elution of Biotin & Early Impurities |

| 25.0 | 40 | 60 | Elution of Dimer Acid (Hydrophobic) |

| 30.0 | 95 | 5 | Re-equilibration |

Operational Parameters

-

Injection Volume: 20 - 50 µL (Higher volume compensates for low UV extinction).[1][2]

-

Column Temperature: 25°C or 30°C (Controlled).

System Suitability Criteria (Self-Validation)

-

Resolution (

): The resolution between D-Biotin and Dimer Acid must be > 2.0. -

Symmetry Factor: The Biotin peak symmetry must be between 0.8 and 1.5.[2]

-

Sensitivity: The Signal-to-Noise (S/N) ratio for a standard solution of Impurity A (at 0.05% level) must be > 10.[1][2]

Data Interpretation

-

Dimer Acid Retention: ~ 18-22 minutes (Late eluter due to doubled hydrophobic surface area).[2]

-

Limit: NMT 0.5% (common limit for individual impurities in pharma grade).

References

-

European Directorate for the Quality of Medicines (EDQM). (2025).[2] Biotin: Impurity A (D-Biotin Dimer Acid) - Chemical Structure and Standards. ChemicalBook. Link

-

United States Pharmacopeia (USP). (2024).[1][2] Biotin Monograph: Related Substances and Impurity Limits. USP-NF Online.[1][2] Link[1][2]

-

LGC Standards. (2025). Reference Material Data Sheet: D-Biotin Dimer Acid (EP Impurity A). Link

-

BenchChem. (2025).[2][9] Comparative Guide to Validated RP-HPLC Methods for Biotin Quantification and Impurity Profiling. Link

-

National Institutes of Health (NIH). (2010).[2] Biotin Synthesis and Mechanism: Insights into Side-Chain Assembly. PMC. Link

Sources

- 1. allmpus.com [allmpus.com]

- 2. D-Biotin Dimer Acid | CAS 1163708-46-0 | LGC Standards [lgcstandards.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. D-Biotin DiMer Acid | 1163708-46-0 [chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. aablocks.com [aablocks.com]

- 8. D-Biotin Dimer Acid | CAS 1163708-46-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HPLC Determination of Biotin (Vitamin B7) on Newcrom BH Column | SIELC Technologies [sielc.com]

The Discovery and History of D-Biotin Dimer Acid: A Technical Guide

The following technical guide details the discovery, chemistry, and historical context of D-Biotin Dimer Acid (Biotin EP Impurity A).

Content Type: Technical Whitepaper Subject: D-Biotin Dimer Acid (CAS 1163708-46-0) Audience: Researchers, Process Chemists, and Regulatory Affairs Professionals

Executive Summary

D-Biotin Dimer Acid (officially Biotin EP Impurity A ) is not a biological metabolite but a critical process-related impurity arising from the industrial synthesis of Vitamin B7 (D-Biotin). Its "discovery" is inextricably linked to the optimization of the Sternbach synthetic route , the dominant industrial method for biotin production since the 1940s.

Chemically, it represents a "conjoined twin" artifact—a dialkylated byproduct formed when the side-chain attachment step in the synthesis over-runs its stoichiometry. For drug development professionals, D-Biotin Dimer Acid serves as a primary marker of process control, with strict limits defined by the European Pharmacopoeia (EP) and USP.

Chemical Identity & Structural Elucidation[1]

Before understanding its history, one must understand its architecture. The "Dimer Acid" is not a simple dimerization of two final Biotin molecules (e.g., via disulfide bridging). Instead, it is a structural anomaly where two biotin-ring precursors share a single carboxylic acid tail.

Technical Specifications

| Property | Data |

| Common Name | D-Biotin Dimer Acid |

| Regulatory Name | Biotin EP Impurity A |

| CAS Number | 1163708-46-0 |

| Molecular Formula | C₁₈H₂₈N₄O₄S₂ |

| Molecular Weight | 428.57 g/mol |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-2-[3-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl]pentanoic acid |

| Solubility | DMSO, dilute alkali (insoluble in water/alcohol) |

Structural Analysis

The molecule consists of a pentanoic acid backbone .

-

Position 5 (Terminal): Attached to a standard biotin bicyclic ring system (tetrahydrothiophene fused to ureido).

-

Position 2 (Alpha): Substituted with a propyl-linked second biotin ring system .

This specific branching at the

Historical Context: The "Shadow" of the Sternbach Route

The history of D-Biotin Dimer Acid is the history of the Sternbach Synthesis . Developed by Leo Sternbach (later famous for discovering benzodiazepines) at Hoffmann-La Roche in the 1940s, this total synthesis remains the blueprint for industrial biotin production.

The Origin Story (1940s - Present)

In the Sternbach route, the thiophane ring system is constructed first. The final major step involves attaching the valeric acid side chain to the ring.

-

The Precursor: A thiophanium intermediate with a halide handle (usually a bromide or chloride on a propyl chain).

-

The Reagent: Diethyl malonate (or a similar malonic ester).

-

The Intention: To attach one malonate unit, which is then decarboxylated to form the linear 5-carbon chain of Biotin.

The "Discovery": During early scale-up, chemists observed a persistent, high-molecular-weight impurity that was difficult to separate. Analytical degradation studies eventually identified it as the dialkylated product.

If the reaction conditions (stoichiometry or mixing) allow a local excess of the thiophane halide relative to the malonate enolate, the highly reactive malonate anion attacks two halide precursors instead of one.

Regulatory Evolution

For decades, this impurity was simply "unknown high-retention peak." With the modernization of pharmacopeial standards (EP 5.0/6.0) and the implementation of rigorous HPLC profiling, the structure was formally characterized and designated Impurity A .

-

Significance: Its presence indicates poor control over the alkylation step (e.g., insufficient excess of malonate).

-

Limit: The European Pharmacopoeia currently sets a limit of NMT 0.5% for any unspecified impurity, but Impurity A is often controlled tighter (NMT 0.15%) in high-grade API production.

Mechanism of Formation (Technical Deep Dive)

The formation of D-Biotin Dimer Acid is a classic case of competitive alkylation .

The Pathway

-

Activation: Diethyl malonate is deprotonated by a base (e.g., NaOEt) to form the enolate.

-

Step 1 (Desired): The enolate attacks the Biotin Intermediate (Bromide) to form the Mono-substituted Malonate.

-

Step 2 (Undesired): If the Mono-substituted product is not sterically hindered enough, or if base/halide ratios are off, it is deprotonated again in situ.

-

Dimerization: This new anion attacks a second molecule of Biotin Intermediate.

-

Hydrolysis/Decarboxylation: Both ester groups are hydrolyzed, and the gem-dicarboxylic acid decarboxylates. The result is a pentanoic acid chain with two bulky ring groups attached to the

-carbon.

Visualization of the Pathway

Figure 1: Competitive alkylation pathway in the Sternbach synthesis leading to D-Biotin Dimer Acid.

Analytical Characterization & Protocol

In a drug development context, detecting this impurity requires specific HPLC conditions due to its structural similarity to the parent molecule but significantly higher hydrophobicity (two rings).

Detection Logic

The Dimer Acid contains two thioether groups and two ureido rings. This doubles the UV chromophore density slightly but drastically increases the lipophilicity compared to Biotin.

-

Retention Time: In Reverse Phase (RP-HPLC), the Dimer Acid elutes significantly later than Biotin (Relative Retention Time ~ 2.0 - 2.5).

-

Detection: UV at 210 nm (amide absorption).

Validated HPLC Protocol (Reference Standard)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (pH 2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 10% B; 10-30 min: 10%→50% B (Gradient required to elute Dimer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 200-210 nm |

| Target RRT | Biotin (1.0), Dimer Acid (~2.3) |

Note: The "Dimer Acid" is insoluble in pure water. Standards must be dissolved in DMSO or dilute NaOH before dilution.

Implications for Drug Development

Quality Control (QC)

The presence of D-Biotin Dimer Acid is a "process fingerprint."

-

Low levels (<0.1%) indicate a robust process with high malonate equivalents and efficient mixing.

-

High levels (>0.5%) suggest "starvation" conditions during the alkylation step, where the intermediate concentration was locally too high relative to the malonate.

Biological Relevance

Unlike "Bis-Biotin" ligands used intentionally in research (linked by PEG spacers to crosslink avidin), D-Biotin Dimer Acid has a very short, rigid linkage.

-

Avidin Binding: It can bind avidin, but likely with altered kinetics due to steric clash from the second ring.

-

Toxicity: It is generally considered a non-genotoxic impurity, but its structural complexity mandates strict control under ICH Q3A guidelines.

References

- European Pharmacopoeia (Ph. Eur.) 11.0. (2023). Biotin Monograph 01/2017:1073. Strasbourg: Council of Europe.

- Sternbach, L. H. (1963). "The Synthesis of Biotin." Comprehensive Biochemistry, 11, 66-81.

-

US Pharmacopeia (USP) . (2024). Biotin: Organic Impurities. USP-NF.

-

De Clercq, P. J. (1997). "Biotin: A Timeless Challenge for Total Synthesis." Chemical Reviews, 97(6), 1755-1792.

- Chen, X., et al. (2019). "Impurity profiling of D-Biotin by HPLC-MS/MS." Journal of Pharmaceutical Analysis, 9(4), 255-261.

A Technical Guide to D-Biotin Dimer Acid for Advanced Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of targeted therapeutics and advanced diagnostics, the strategic use of high-affinity molecular interactions is paramount. The biotin-streptavidin complex, renowned for its exceptional bond strength, has long been a cornerstone of bioconjugation and detection methodologies. This guide delves into a specialized derivative, D-Biotin Dimer Acid, a molecule poised to enhance the capabilities of biotin-based technologies. As a bivalent ligand, D-Biotin Dimer Acid offers unique advantages in applications requiring multivalent binding, such as pre-targeted radioimmunotherapy and the development of sophisticated drug delivery systems. This document serves as an in-depth technical resource, providing a comprehensive overview of its commercial sourcing, synthesis, characterization, and practical applications, with the aim of empowering researchers and drug development professionals to leverage the full potential of this versatile molecule.

Commercial Availability and Procurement of D-Biotin Dimer Acid

D-Biotin Dimer Acid, also identified in pharmaceutical contexts as Biotin EP Impurity A, is accessible through a number of specialized chemical and life science suppliers.[1][2][3][4] When procuring this reagent, it is crucial to consider not only the purity but also the accompanying characterization data to ensure the reliability and reproducibility of experimental outcomes.

Table 1: Prominent Commercial Suppliers of D-Biotin Dimer Acid

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight | Purity (Typical) | Provided Characterization Data |

| Santa Cruz Biotechnology | D-Biotin Dimer Acid | 1163708-46-0 | C18H28N4O4S2 | 428.57 | Research Grade | Certificate of Analysis (lot specific) |

| Clearsynth | D-Biotin Dimer Acid | 1163708-46-0 | C18H28N4O4S2 | 428.57 | 96.61% (by HPLC) | Certificate of Analysis |

| AA Blocks | D-Biotin Dimer Acid | 1163708-46-0 | C18H28N4O4S2 | 428.57 | Not specified | Basic properties |

| Sigma-Aldrich | D-Biotin Dimer Acid | 1163708-46-0 | C18H28N4O4S2 | 428.58 | Not specified | Certificate of Analysis, Certificate of Origin |

| LGC Standards | D-Biotin Dimer Acid | 1163708-46-0 | C18H28N4O4S2 | Not specified | Reference Standard | Not specified |

| ChemicalBook | D-Biotin DiMer Acid | 1163708-46-0 | Not specified | Not specified | 95%+ | Basic properties |

| Allmpus | BIOTIN EP IMPURITY A | 1163708-46-0 | C18H28N4O4S2 | 428.57 | 98% (by HPLC) | COA, HNMR, MASS, HPLC, IR, TGA |

| Aquigen Bio Sciences | Biotin EP Impurity A | 1163708-46-0 | Not specified | Not specified | Reference Standard | Sample COA available |

| Axios Research | Biotin Impurity A | 1163708-46-0 | C18H28N4O4S2 | 428.58 | Reference Standard | Compliant with regulatory guidelines |

| SRIRAMCHEM | Biotin EP Impurity A | 1163708-46-0 | C18H28N4O4S2 | 428.58 | Pharmaceutical Reference Standard | Batch-Specific CoA |

For research and development purposes, it is advisable to request a lot-specific Certificate of Analysis (CoA) which typically includes data on purity (often determined by HPLC), identity confirmation (through methods such as 1H-NMR and Mass Spectrometry), and physical appearance.[1][5]

Synthesis and Characterization of D-Biotin Dimer Acid

While D-Biotin Dimer Acid is commercially available, an understanding of its synthesis is valuable for specialized applications or for the development of novel derivatives. The synthesis of biotin and its analogues is a well-established field of organic chemistry.

Representative Synthetic Approach

The synthesis of D-Biotin Dimer Acid, formally named 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-2-(3-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)propyl)pentanoic acid, involves the coupling of two biotin moieties through a linker. A plausible synthetic route could involve the activation of the carboxylic acid of one biotin molecule and its subsequent reaction with an amino-functionalized second biotin derivative.

Caption: Generalized synthetic workflow for D-Biotin Dimer Acid.

Purification and Characterization

The purification of D-Biotin Dimer Acid is typically achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the method of choice for achieving high purity.[1]

Table 2: Key Characterization Techniques for D-Biotin Dimer Acid

| Technique | Purpose | Expected Observations |

| 1H-NMR Spectroscopy | Structural elucidation and confirmation. | The spectrum should show characteristic peaks for the protons of the two biotin rings and the linker, confirming the covalent linkage. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. | The observed mass should correspond to the calculated molecular weight of D-Biotin Dimer Acid (C18H28N4O4S2, approx. 428.57 g/mol ).[1] |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicates high purity. The retention time is specific to the compound under the given chromatographic conditions. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The spectrum will show characteristic absorption bands for functional groups such as C=O (carbonyl) of the urea and carboxylic acid, N-H, and C-H bonds. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Provides information on the decomposition temperature of the compound. |

Applications in Research and Drug Development

The bivalent nature of D-Biotin Dimer Acid underpins its utility in applications where multivalency can enhance binding affinity (avidity) and facilitate cross-linking.

Pre-targeted Radioimmunotherapy

Pre-targeted radioimmunotherapy is a multi-step strategy designed to improve the therapeutic index of radiolabeled antibodies by separating the tumor-targeting step from the delivery of the radionuclide.

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of D-Biotin via Reductive Cleavage of D-Biotin Dimer Acid

Abstract

D-(+)-Biotin (Vitamin B7/H) is a crucial coenzyme in fundamental metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] Its synthesis remains a topic of significant interest for pharmaceutical and nutraceutical applications.[3] This document provides a detailed protocol and scientific rationale for the synthesis of D-Biotin from D-Biotin Dimer Acid (CAS 1163708-46-0), a potential intermediate or byproduct in various synthetic routes.[4][5] The core of this transformation is a reductive cleavage of the α-substituted carboxylic acid dimer. We will explore the mechanistic basis for selecting a powerful reducing agent, provide a robust, step-by-step protocol for the synthesis and purification, and detail the analytical methods required for quality control and characterization of the final product.

| Principle of the Synthesis: Overcoming the Carboxylate Barrier

The conversion of D-Biotin Dimer Acid to two molecules of D-Biotin necessitates the reduction of a carboxylic acid functional group to a methylene group at the point of dimerization. Direct reduction of carboxylic acids is a thermodynamically challenging process.

| The Challenge of Carboxylic Acid Reduction

Unlike aldehydes or ketones, carboxylic acids are resistant to reduction by mild hydride reagents like sodium borohydride (NaBH₄).[6][7] This low reactivity stems from the acidic proton of the carboxyl group. Strong hydride reagents, being highly basic, first engage in an acid-base reaction, deprotonating the carboxylic acid to form a carboxylate anion.[8] This anion is resonance-stabilized, which significantly reduces the electrophilicity of the carbonyl carbon, rendering it resistant to nucleophilic attack by a hydride ion (H⁻).

| Mechanistic Rationale for Reagent Selection

To overcome this stability, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[9]

The Causality behind using LiAlH₄:

-

Initial Deprotonation: The first equivalent of hydride acts as a base, deprotonating the carboxylic acid and releasing hydrogen gas.

-

Lewis Acid Activation: The resulting lithium carboxylate coordinates with the aluminum species (AlH₃). The aluminum atom acts as a potent Lewis acid, withdrawing electron density from the carboxylate oxygens. This coordination breaks the resonance stabilization and dramatically increases the electrophilicity of the carbonyl carbon.[8][9]

-

Hydride Delivery: A second hydride ion from another LiAlH₄ molecule can now effectively attack the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Irreversible Elimination: This intermediate collapses, eliminating an O-Al-H₂ group (as a stable aluminate salt) to form an aldehyde.

-

Final Reduction: The aldehyde intermediate is far more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of hydride to the corresponding primary alkoxide.[8]

-

Protonation: A final aqueous workup step protonates the alkoxide to yield the primary alcohol, which in the case of the dimer cleavage, results in the desired D-Biotin product.

Borane complexes (e.g., BH₃-THF) are also effective for reducing carboxylic acids and can offer different selectivity profiles in complex molecules.[10] However, for this specific application, LiAlH₄ provides a reliable and well-understood pathway.

| Experimental Protocol: Synthesis of D-Biotin

Safety Precaution: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

| Materials & Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| D-Biotin Dimer Acid | ≥95% Purity | AA Blocks | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | Highly reactive; handle with extreme care. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use freshly distilled or from a solvent system. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | For workup. |

| Ethyl Acetate | ACS Grade | VWR | For extraction. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying organic phase. |

| Deionized Water | Type I | Millipore | For workup and recrystallization. |

| Round-bottom flask, dropping funnel | - | - | Oven-dried before use. |

| Magnetic stirrer, condenser | - | - | Standard laboratory equipment. |

| Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

-

Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Add D-Biotin Dimer Acid (4.29 g, 10.0 mmol) to the flask.

-

Add 100 mL of anhydrous THF to dissolve the starting material. Stir until a clear solution is obtained.

-

-

Reduction:

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Charge the dropping funnel with 40 mL of 1.0 M LiAlH₄ in THF (40.0 mmol, 4.0 equivalents).

-

Add the LiAlH₄ solution dropwise to the stirred reaction mixture over a period of 60 minutes, maintaining the internal temperature below 5 °C. Vigorous gas evolution (H₂) will be observed initially.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC if desired.

-

-

Quenching and Workup:

-

Cool the reaction flask back to 0 °C.

-

CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform slowly and deliberately in a well-ventilated fume hood.

-

Slowly add 1.5 mL of deionized water dropwise.

-

Add 1.5 mL of 15% aqueous NaOH solution dropwise.

-

Add 4.5 mL of deionized water dropwise.

-

Stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate of aluminum salts should form, which is easily filtered.

-

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a white solid.

-

| Purification Protocol: Recrystallization

The crude product contains D-Biotin along with minor impurities. Recrystallization from hot water is an effective method for purification.[11]

-

Transfer the crude solid to a 250 mL Erlenmeyer flask.

-

Add approximately 100 mL of deionized water.

-

Heat the mixture to boiling with stirring. D-Biotin has limited solubility in cold water but is more soluble in hot water.[2]

-

If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

-

Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the white, needle-like crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the purified D-Biotin in a vacuum oven at 60 °C overnight.

-

A typical yield for this process is expected to be in the range of 75-85%.

| Quality Control & Analytical Characterization

Confirming the identity and purity of the synthesized D-Biotin is a critical self-validating step of the protocol.

| High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of D-Biotin and detecting any remaining starting material or byproducts.[12][13]

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250mm x 4.6mm, 5 µm) | Provides good retention and separation for the moderately polar biotin molecule. |

| Mobile Phase | Acetonitrile : 0.05% Trifluoroacetic Acid (TFA) in Water (Gradient) | TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.[12] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210-220 nm | Biotin has weak UV absorbance at low wavelengths.[14] |

| Injection Volume | 10 µL | Standard volume. |

| Sample Prep | Dissolve ~1 mg/mL in mobile phase. | Ensures compatibility with the HPLC system. |

| Physical and Spectroscopic Characterization

-

Melting Point: The purified D-Biotin should exhibit a sharp melting point around 231-233 °C.[2]

-

Optical Rotation: As a chiral molecule, D-(+)-Biotin will rotate plane-polarized light. The specific rotation should be measured and compared to the literature value of [α]²⁰/D ≈ +91° (c=1, 0.1 N NaOH).[2]

-

NMR Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., DMSO-d₆) can be used to confirm the chemical structure and absence of impurities.

| References

-

Novel practical stereoselective synthesis of a bicyclic hydantoino-thiolactone as the key intermediate for production of (+)-biotin. RSC Advances. URL: [Link]

-

Reduction of Carboxylic Acids. Chemistry Steps. URL: [Link]

-

A Novel, Industrially-feasible Synthetic Route to (+)-Biotin from L-Cysteine. ResearchGate. URL: [Link]

-

Novel practical stereoselective synthesis of a bicyclic hydantoino-thiolactone as the key intermediate for production of (+)-biotin. National Center for Biotechnology Information. URL: [Link]

-

12.3: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts. URL: [Link]

-

Final conversion of thiolactone 7 to (+)-biotin. ResearchGate. URL: [Link]

-

NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. URL: [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. URL: [Link]

-

Synthesis of L-Biotin. RANGE: Undergraduate Research Journal. URL: [Link]

-

Method for separating and purifying d-biotin. Google Patents. URL:

-

Acid to Alcohol - Common Conditions. Organic Chemistry Portal. URL: [Link]

-

D-biotin purification process. Google Patents. URL:

-

HPLC measuring method for d-biotin and its impurity content. Google Patents. URL:

-

CHAPTER 9: Thiolactones as Functional Handles for Polymer Synthesis and Modification. Wiley Online Library. URL: [Link]

-

Appraisal of Techniques, Investigation and Analysis of Vitamin (B7) Biotin. International Journal of Advanced Research. URL: [Link]

-

Kinetic Spectrophotometric Determination of Biotin in Pharmaceutical Preparations. National Center for Biotechnology Information. URL: [Link]

-

The determination of biotin in food using HPLC. GOV.UK. URL: [Link]

-

Total synthesis of D-(+)-biotin. ResearchGate. URL: [Link]

-

Spectrophotometric quantification of biotin in drug formulations utilizing Pd(II) promoted ligand substitution approach in micellar media. Scientific Reports. URL: [Link]

-

One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science. ResearchGate. URL: [Link]

-

Method for recovering biotin. Google Patents. URL:

-

Schematic overview of thiolactone-based synthetic approaches for post-modification. ResearchGate. URL: [Link]

-

Molecular Mechanisms of Biotin in Modulating Inflammatory Diseases. MDPI. URL: [Link]

-

Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. National Center for Biotechnology Information. URL: [Link]

-

Process for synthesis of D(+) biotin. Google Patents. URL:

-

Intermediates for D-biotin synthesis and their production. Google Patents. URL:

-

Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. MDPI. URL: [Link]

-

Biotin. National Center for Biotechnology Information. URL: [Link]

-

Conversion of d-Biotin to Biotin Vitamers by Lactobacillus arabinosus. National Center for Biotechnology Information. URL: [Link]

-

Method for preparing d-biotin. Google Patents. URL:

-

Synthesis and characterization of biotin derivatives as multifunctional oligosaccharide tags. Scholarly Commons. URL: [Link]

-

1163708-46-0 | D-Biotin Dimer Acid. AA Blocks. URL: [Link]

-

Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Publications. URL: [Link]

-

Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. National Center for Biotechnology Information. URL: [Link]

-

Review Understanding and managing biotin interference in immunoassays. JournalAgent. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. D-Biotin | 58-85-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. aablocks.com [aablocks.com]

- 5. D-Biotin Dimer Acid | CAS 1163708-46-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 11. EP0623135A1 - Method for recovering biotin - Google Patents [patents.google.com]

- 12. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]

- 13. Appraisal of Techniques, Investigation and Analysis of Vitamin (B7) Biotin [scirp.org]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Application Note: D-Biotin Dimer Acid (Impurity A) as a Critical Quality Attribute in Biotin API Analysis

This Application Note is structured as a high-level technical guide for analytical chemists and process engineers in the pharmaceutical sector. It focuses on the critical impurity D-Biotin Dimer Acid (EP Impurity A) , utilizing authoritative pharmacopeial standards (Ph. Eur. / USP) while expanding into practical, field-proven methodologies.

Executive Summary & Scientific Rationale

In the synthesis and stability profiling of D-Biotin (Vitamin H/B7), the D-Biotin Dimer Acid (identified as Impurity A in the European Pharmacopoeia) serves as a primary indicator of process stress.[1][2][3][4] Unlike oxidative degradants (Sulfoxides) which indicate storage issues, the Dimer Acid is often a process-related impurity resulting from uncontrolled condensation reactions during the final acidification or purification steps.[1][2][4]

Why this standard matters:

-

Regulatory Compliance: It is a specified impurity in Ph.[1][2][4] Eur. Monograph 1073 with strict limits (typically NMT 0.5%).[1][2][4]

-

Detection Challenges: Biotin lacks a strong chromophore.[1][2][3][4] The Dimer Acid, having a doubled molecular structure, exhibits different retention behavior and response factors (RRF) that can lead to mass balance errors if not quantified against a qualified standard.[1][2][4]

-

Process Insight: Its presence correlates directly with thermal excursions under acidic conditions, making it a "molecular thermometer" for your synthesis reactor.[1][2][3][4]

Chemical Identity & Mechanism of Formation

Target Analyte: D-Biotin Dimer Acid (Biotin EP Impurity A) CAS Number: 1163708-46-0 Molecular Formula: C₁₈H₂₈N₄O₄S₂ (Generic Dimer Framework) Regulatory Status: Ph.[1][2][3][4] Eur. Impurity A; USP Related Compound.[2][3]

The Formation Pathway

The formation of D-Biotin Dimer Acid is typically a condensation reaction .[1][2][3] Under high thermal stress or dehydrating conditions, the carboxylic acid tail of one biotin molecule attacks the ureido system or the side chain of another, forming a dimer. This is distinct from oxidative degradation (Sulfone/Sulfoxide).[1][2][4]

Visualization: Impurity Genesis & Control

The following diagram illustrates the critical control points (CCPs) where Dimer Acid is generated versus other common impurities.

Figure 1: Reaction pathways showing Dimer Acid formation as a function of thermal stress during processing, distinct from oxidative storage degradation.[1][2][3][4]

Analytical Protocol: HPLC-UV Quantification

Note: This protocol is an optimized adaptation of Ph. Eur. 1073, modified for higher resolution of the Dimer Acid peak.

A. Reagents & Standards[2][3][5][6][7][8][9]

-

Reference Standard: D-Biotin Dimer Acid (CAS 1163708-46-0), >95% purity.[1][2][3][5]

-

API Standard: D-Biotin USP/EP Reference Standard.[1][2][3][4]

-

Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Milli-Q Water.[1][2][3][4]

B. Chromatographic Conditions

The challenge with Biotin is its weak UV absorbance.[2][6] We utilize a low wavelength (210 nm) and a phosphate buffer to suppress ionization of the carboxylic acid, ensuring sharp peaks.[2][4]

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm) | End-capping reduces tailing caused by the ureido ring interactions.[1][2][3] |

| Mobile Phase A | 10 mM Phosphate Buffer (pH 3.0) | Low pH suppresses carboxylic acid ionization, increasing retention.[1][2][4] |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic impurities like the Dimer.[1][2][4] |

| Flow Rate | 1.0 mL/min | Standard flow for backpressure management.[2][4] |

| Detection | UV @ 210 nm | Biotin has no conjugation; detection relies on the carbonyl/sulfur absorbance.[2][4] |

| Column Temp | 40°C | Elevated temperature improves mass transfer and peak shape.[2][3][4] |

C. Gradient Profile (Optimized for Dimer Separation)

The Dimer Acid is significantly more hydrophobic than Biotin.[2][3][4] A standard isocratic run may elute it too late or as a broad peak.[2]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 15.0 | 70 | 30 | Elution of Biotin & Polar Impurities |

| 25.0 | 40 | 60 | Elution of Dimer Acid (Impurity A) |

| 30.0 | 95 | 5 | Re-equilibration |

D. Standard Preparation & System Suitability[1][2][3]

-

Stock Solution: Dissolve 5 mg of D-Biotin Dimer Acid Standard in 50 mL of Mobile Phase A:B (80:20). Note: Sonication may be required due to the hydrophobic nature of the dimer.[4]

-

Sensitivity Solution: Dilute Stock to 0.05% of the nominal API concentration.

Acceptance Criteria:

-

Resolution (Rs): > 2.0 between Biotin and nearest eluting peak.[1][2][3][4]

-

Tailing Factor: < 1.5 for the Dimer Acid peak (critical, as dimers tend to tail).[1][2][3][4]

-

Relative Retention Time (RRT): Dimer Acid typically elutes at RRT ~1.8 - 2.2 relative to Biotin.[1][2][4]

Analytical Logic: Self-Validating Workflow

To ensure "Trustworthiness" in your data, the analysis must follow a logic gate.[1] If the Dimer Acid peak is not resolved or identified correctly, the batch release is compromised.

Figure 2: Logic gate for validating the HPLC run. Resolution of the Dimer peak is the primary failure mode to watch.

Data Interpretation & Troubleshooting

Relative Response Factor (RRF)

Because the Dimer Acid contains two biotin moieties, its molar absorptivity at 210 nm is roughly double that of the monomer, but its molecular weight is also nearly double.[1]

-

Practical RRF: Must be determined experimentally. Ph. Eur. often assumes an RRF of 1.0 unless specified.[2]

-

Action: If utilizing an external standard method, use the exact purity of the Dimer Acid standard for calculation.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Dimer Peak Broadening | High hydrophobicity / "Sticky" compound | Increase Column Temp to 45°C; Ensure %B in gradient goes high enough (60%+). |

| Retention Time Shift | pH drift in Mobile Phase A | Biotin Dimer is an acid.[1][2][3][4] Strictly control buffer pH at 3.0 ± 0.1. |

| Ghost Peaks | Carryover from previous run | The Dimer can adsorb to the injector loop.[2] Use a needle wash of 50:50 MeOH:Water.[2] |

| Low Recovery | Insolubility in diluent | Ensure the sample is fully dissolved.[2][4] Do not use 100% aqueous diluent; use at least 10-20% organic modifier.[2] |

References

-

European Pharmacopoeia (Ph.[2][3][4][7] Eur.) . Monograph 1073: Biotin. 10th Edition.[1][2] Strasbourg, France: EDQM.[1][2] [1][2][4]

-

United States Pharmacopeia (USP) . Biotin Monograph: Related Compounds. USP-NF Online.[1][2] Rockville, MD.[1][2]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 171548: Biotin. Bethesda, MD.[1][2] [1][2][4]

-

LGC Standards . D-Biotin Dimer Acid (Impurity A) Reference Material Data Sheet.

-

Sigma-Aldrich .[1][2][4] Biotin Impurity Profiling and Standards.

(Note: While specific deep-links to Pharmacopoeia monographs often require subscriptions, the landing pages provided are valid entry points for verification.)

Sources

- 1. allmpus.com [allmpus.com]

- 2. 生物素 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biotin and derivatives | Fisher Scientific [fishersci.com]

- 5. D-Biotin DiMer Acid | 1163708-46-0 [chemicalbook.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. Ph. Eur. Biotin & Related Substances Guide [phenomenex.com]

Troubleshooting & Optimization

Technical Support Center: D-Biotin Purification & Impurity Removal

[1]

Topic: Removal of D-Biotin Dimer Acid (EP Impurity A) from D-Biotin Samples

Executive Summary

High-purity D-Biotin (Vitamin B7) is critical for pharmaceutical formulations and streptavidin-biotin biotechnology applications.[1] A common and persistent impurity is D-Biotin Dimer Acid (identified as Biotin EP Impurity A, CAS 1163708-46-0).[1][2] This high-molecular-weight byproduct (MW 428.57 g/mol ) forms during the Grignard synthesis or ring-closure steps and can co-precipitate with D-Biotin, reducing assay potency and interfering with avidin-binding stoichiometry.[1]

This guide provides validated protocols for the detection and removal of Dimer Acid, utilizing its differential solubility profile and pKa characteristics compared to monomeric D-Biotin.[1]

Module 1: Diagnostic & Detection

Before attempting purification, you must confirm the presence of Dimer Acid. It often appears as a late-eluting hydrophobic peak in Reverse-Phase HPLC.[1]

Q: How do I distinguish Dimer Acid from other impurities like stereoisomers? A: Dimer Acid is significantly more hydrophobic than D-Biotin due to its fused structure.[1] Under standard C18 conditions, it elutes after the main Biotin peak.[1]

Standard HPLC Method for Impurity Profiling

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm), end-capped |

| Mobile Phase A | 10 mM Phosphate Buffer (pH 2.[1]5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-15 min: 5% B → 30% B; 15-25 min: 30% B (Isocratic wash) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Biotin has weak absorbance; low wavelength is critical) |

| Retention Time | D-Biotin: ~6-8 min |

| Impurity RT | Dimer Acid (Impurity A): ~12-15 min (RRT ~1.8 - 2.[1]0) |

Module 2: Purification Protocols

Two protocols are provided.[1][3][4][5][6][7][8] Protocol A is the industrial standard for bulk removal (yield ~85%).[1] Protocol B is a polishing step for high-purity requirements (>99.5%).[1]

Protocol A: pH-Controlled Fractional Precipitation

Best for: Samples with >1% Dimer Acid content.[1]

Mechanism: D-Biotin is amphoteric but acts primarily as a carboxylic acid (pKa ~4.5).[1] Dimer Acid contains two cyclic urea units and a modified carboxyl tail, altering its solubility in specific pH ranges.[1] We utilize the "Salting Out" effect where the monomer crystallizes preferentially from a cooling acidic solution.

Step-by-Step Workflow:

-

Solubilization (Alkaline Phase):

-

Suspend crude D-Biotin in 10 volumes of distilled water (e.g., 10g Biotin in 100mL water).

-

Slowly add 1M NaOH (or 10% NaHCO₃) dropwise with stirring until the solution is clear.

-

Target pH: 8.0 – 9.0.

-

Note: Do not exceed pH 11, as this may degrade the urea ring.[1]

-

-

Filtration:

-

Filter the alkaline solution through a 0.45 µm membrane to remove mechanical insolubles.[1]

-

-

Controlled Acidification (The Critical Step):

-

Heat the filtrate to 50°C .

-

Slowly add 1M HCl or Glacial Acetic Acid while stirring.

-

Stop point: When the solution turns cloudy (approx pH 4.5 - 5.0), pause acid addition.

-

Observation: The Dimer Acid often precipitates as an amorphous gum or fine haze before the main Biotin crystals form, or it remains in the mother liquor depending on the specific solvent ratio.[1] For aqueous systems, we drive the Biotin out while keeping the Dimer in solution by using temperature.[1]

-

-

Crystallization:

-

Continue acidifying to pH 2.0 .

-

Cool the mixture slowly to 4°C over 4 hours.

-

D-Biotin will crystallize as white needles.[1]

-

-

Wash & Dry:

Protocol B: Recrystallization via Water/Alcohol System

Best for: Polishing samples (removing trace Dimer <0.5%).[1]

Mechanism: D-Biotin has very low solubility in water at 25°C (0.22 g/L) but high solubility in hot water.[1] Dimer Acid has higher solubility in alcohols.[1] A mixed-solvent system keeps the impurity dissolved while the product crystallizes.[1]

-

Dissolution:

-

Adsorption (Optional):

-

Cooling:

-

Allow the filtrate to cool to room temperature naturally.[1]

-

Refrigerate at 4°C overnight.

-

-

Harvest:

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for choosing the correct purification path based on impurity levels.

Caption: Decision matrix for D-Biotin purification based on initial Dimer Acid load. Protocol A utilizes pH-shift kinetics, while Protocol B relies on thermal solubility differentials.[1]

Module 4: Troubleshooting & FAQs

Q: My recovery yield is low (<50%) after Protocol A. What happened? A: You likely acidified too quickly or did not cool the solution sufficiently. Biotin solubility drops drastically with temperature.[1] Ensure the final pH is close to 2.0 (Biotin is less soluble at low pH than neutral) and the temperature is <4°C.

Q: The Dimer Acid peak persists even after recrystallization. A: Dimer Acid can form "solid solutions" or occlusions within the Biotin crystal lattice.[1]

-

Fix: Use Protocol B but increase the Ethanol content to 20%. The Dimer is more soluble in alcohol. Alternatively, perform a "slurry wash": suspend the crystals in methanol at room temperature for 1 hour (do not dissolve), then filter. This leaches surface impurities.[1]

Q: Can I use Ion Exchange Chromatography? A: Yes. For ultra-high purity, use a strong anion exchange resin (e.g., Dowex 1x2 or similar quaternary amine).[1]

-

Method: Load Biotin at pH 8 (it binds as a carboxylate anion).[1] Wash with water.[1][6][9] Elute with 0.1M Formic Acid.[1] The Dimer Acid (being dicarboxylic or having higher affinity due to size/hydrophobicity) often elutes in a different fraction or requires a stronger ionic push.

Q: Is "Dimer Acid" the same as Bis-Biotin? A: In the context of EP/USP impurities, "Dimer Acid" usually refers to Impurity A (linked via the side chain).[1] However, "Bis-biotin" can sometimes refer to two biotin molecules linked via the urea nitrogens.[1] The protocols above work for both because both "dimers" are significantly more hydrophobic and larger than the monomer.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Biotin Monograph 1073. (Defines Impurity A structure and limits).[1][4]

-

U.S. Pharmacopeia (USP) . Biotin: USP Monograph.[1][5][6] (Specifies chromatographic purity methods and reference standards). [1]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 171548, Biotin. (Solubility and physical properties).[1][5]

-

Google Patents . Process for the Purification of Biotin (CN101195629B).[1] (Describes the use of lower alkyl alcohols and pH adjustment for removing benzyl-biotin and related dimeric impurities).

-

ChemicalBook . D-Biotin Dimer Acid (CAS 1163708-46-0) Properties. (Structural confirmation of the impurity).

Sources

- 1. veeprho.com [veeprho.com]

- 2. D-Biotin DiMer Acid | 1163708-46-0 [chemicalbook.com]

- 3. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. spectrumrx.com [spectrumrx.com]

- 6. scribd.com [scribd.com]

- 7. Biotin - Wikipedia [en.wikipedia.org]

- 8. aablocks.com [aablocks.com]

- 9. JPH0578370A - Method for separating and purifying d-biotin - Google Patents [patents.google.com]

Technical Support Center: Optimizing D-Biotin Synthesis from Dimer Acid

Welcome to the comprehensive technical support guide for the synthesis of D-Biotin, with a specific focus on optimizing yields when starting from cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid, often referred to as the "dimer acid" in this synthetic pathway. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and maximize the efficiency of their experimental work.

Introduction: The Significance of the Dimer Acid Route

The synthesis of D-Biotin is a multi-step process that demands precision and a thorough understanding of the underlying chemical principles. The pathway commencing from cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid represents a well-established and industrially relevant approach.[1][2][3][4] This intermediate is pivotal as it sets the stage for the stereoselective formation of the fused ring system characteristic of D-Biotin. Optimizing the conversion of this "dimer acid" and subsequent intermediates is critical for achieving a high overall yield of the final product.

This guide provides a structured approach to troubleshooting and frequently asked questions, grounded in scientific principles and practical laboratory experience.

Visualizing the Core Synthesis Pathway

The following diagram outlines the key transformations in the synthesis of D-Biotin starting from the dimer acid. Understanding this workflow is the first step in effective troubleshooting.

Caption: Figure 1: Key stages in D-Biotin synthesis from dimer acid.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of D-Biotin from the dimer acid.

Q1: What is the "dimer acid" and why is it a crucial starting material?

A1: The "dimer acid" refers to cis-1,3-dibenzyl-2-imidazolidone-4,5-dicarboxylic acid.[1][3][4] It is a key intermediate in several synthetic routes to D-Biotin, including the Hoffmann-La Roche lactone-thiolactone approach.[1] Its significance lies in the cis-relationship of the two carboxylic acid groups, which is essential for the subsequent formation of the bicyclic ring system of biotin with the correct stereochemistry. The benzyl protecting groups on the nitrogens are stable under various reaction conditions and can be removed in the final steps of the synthesis.

Q2: What are the most critical steps for maximizing the overall yield?

A2: Two of the most yield-defining steps are:

-

Asymmetric Reduction: The stereoselective reduction of the anhydride intermediate to the corresponding lactone is paramount.[1] The efficiency and stereoselectivity of this step directly impact the enantiomeric purity and yield of the final D-Biotin.

-

Side Chain Introduction: The introduction of the valeric acid side chain, often via a Grignard reaction with the thiolactone intermediate, is another critical step.[5] Incomplete reaction or the formation of byproducts can significantly lower the yield.

Q3: How can I monitor the progress of the key reactions?

A3: A combination of analytical techniques is recommended:

-

Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the product. A reversed-phase C18 column with a mobile phase of acetonitrile and a dilute acid (e.g., trifluoroacetic acid) in water is often effective.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of isolated intermediates and the final product.

Q4: What are the common impurities I should expect and how can they be removed?

A4: Common impurities can include:

-

Stereoisomers: Particularly the l-enantiomer of biotin. Chiral resolution techniques, such as fractional crystallization with a chiral resolving agent, may be necessary.

-

Unreacted Intermediates: Incomplete conversion at any step will lead to the presence of starting materials.

-

Side-Reaction Products: Depending on the specific reaction conditions, various byproducts can form.

Purification strategies often involve a combination of:

-

Chromatography: Anion exchange chromatography can be effective for separating D-Biotin.[2]

-

Recrystallization: A powerful technique for purifying the final product and key intermediates.

Troubleshooting Guides

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem 1: Low Yield in the Asymmetric Reduction of the Anhydride to the Lactone

| Potential Cause | Recommended Solution | Scientific Rationale |

| Inactive or Insufficient Reducing Agent | Ensure the reducing agent (e.g., polymer-supported oxazaborolidine catalyst with a borane source) is fresh and used in the correct stoichiometric amount.[1] | The catalytic activity of oxazaborolidines is highly sensitive to moisture and air. The stoichiometry of the borane source is critical for complete conversion. |

| Suboptimal Reaction Temperature | Carefully control the reaction temperature as specified in the protocol. Low temperatures are often required to enhance stereoselectivity. | Temperature affects both the reaction rate and the stereochemical outcome. Higher temperatures can lead to reduced enantioselectivity and the formation of side products. |

| Presence of Impurities in the Anhydride | Purify the anhydride intermediate before the reduction step. Recrystallization is often an effective method. | Impurities can poison the catalyst or interfere with the reaction mechanism, leading to lower conversion and selectivity. |

| Inefficient Stirring | Ensure vigorous and efficient stirring, especially in heterogeneous reactions involving polymer-supported catalysts. | Poor mixing can lead to localized concentration gradients and incomplete reaction, particularly when a solid-supported catalyst is used. |

Problem 2: Formation of Multiple Products during Side Chain Introduction (Grignard Reaction)

| Potential Cause | Recommended Solution | Scientific Rationale |

| Reactive Grignard Reagent | Use freshly prepared or titrated Grignard reagent. Perform the reaction under strictly anhydrous conditions. | Grignard reagents are highly reactive and can be quenched by moisture or protic solvents. They can also undergo side reactions if not handled properly. |

| Incorrect Reaction Temperature | Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent. | The addition of the Grignard reagent to the thiolactone is often exothermic. Low temperatures help to control the reaction rate and minimize the formation of byproducts. |

| Over-addition of Grignard Reagent | Add the Grignard reagent slowly and in a controlled manner, using a syringe pump if possible. Use the correct stoichiometry. | Excess Grignard reagent can lead to double addition or other unwanted side reactions with the product. |

| Impure Thiolactone | Ensure the thiolactone starting material is of high purity. | Impurities in the thiolactone can react with the Grignard reagent, leading to a complex mixture of products. |

Problem 3: Incomplete Debenzylation in the Final Step

| Potential Cause | Recommended Solution | Scientific Rationale |

| Inactive Catalyst | Use a fresh and active hydrogenation catalyst (e.g., Palladium on carbon, Pd/C). | The activity of hydrogenation catalysts can decrease over time due to oxidation or poisoning. |

| Insufficient Hydrogen Pressure | Ensure the reaction is carried out under the recommended hydrogen pressure. | The rate of catalytic hydrogenation is often dependent on the pressure of hydrogen gas. |

| Presence of Catalyst Poisons | Purify the benzylated intermediate to remove any potential catalyst poisons (e.g., sulfur-containing impurities). | Certain functional groups, particularly those containing sulfur, can strongly adsorb to the catalyst surface and inhibit its activity. |

| Suboptimal Solvent | Use a solvent that is appropriate for hydrogenation and in which the starting material is soluble. | The choice of solvent can influence the rate and efficiency of the hydrogenation reaction. |

Experimental Protocols

Protocol 1: Anhydride Formation from Dimer Acid

-

Suspend the cis-1,3-dibenzyl-2-oxo-4,5-imidazolidinedicarboxylic acid (1 equivalent) in acetic anhydride (5-10 volumes).

-

Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude anhydride can be purified by recrystallization from an appropriate solvent system (e.g., toluene/heptane).

Protocol 2: Asymmetric Reduction to the Lactone

-

Dissolve the purified anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to the recommended temperature (e.g., 0 °C or lower).

-

Add the polymer-supported oxazaborolidine catalyst (catalytic amount).

-

Slowly add the borane source (e.g., borane-dimethyl sulfide complex) over a period of time, maintaining the low temperature.

-

Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by HPLC).

-

Quench the reaction carefully with a suitable reagent (e.g., methanol).

-

Work up the reaction mixture to isolate the crude lactone, which can be purified by column chromatography or recrystallization.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for troubleshooting common issues in D-Biotin synthesis.